molecular formula C22H30N2O4 B8488419 tert-butyl N-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-N-(2-hydroxyethyl)carbamate

tert-butyl N-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-N-(2-hydroxyethyl)carbamate

Cat. No.: B8488419
M. Wt: 386.5 g/mol
InChI Key: KEHSVWYNVALOJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-N-(2-hydroxyethyl)carbamate is a complex organic compound that features a tert-butyl group, a benzyloxy group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-N-(2-hydroxyethyl)carbamate typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the pyridine ring, which is then functionalized with benzyloxy and dimethyl groups.

    Formation of Carbamate: The carbamate group is introduced by reacting the intermediate with tert-butyl chloroformate and an appropriate amine under controlled conditions.

    Final Assembly: The final product is obtained by coupling the intermediate with 2-hydroxyethylamine under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of flow microreactors for efficient and sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-N-(2-hydroxyethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid .

Scientific Research Applications

tert-butyl N-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-N-(2-hydroxyethyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-N-(2-hydroxyethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can facilitate binding to specific sites, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions can modulate biochemical pathways and exert therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H30N2O4

Molecular Weight

386.5 g/mol

IUPAC Name

tert-butyl N-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-N-(2-hydroxyethyl)carbamate

InChI

InChI=1S/C22H30N2O4/c1-16-13-17(2)23-20(27-15-18-9-7-6-8-10-18)19(16)14-24(11-12-25)21(26)28-22(3,4)5/h6-10,13,25H,11-12,14-15H2,1-5H3

InChI Key

KEHSVWYNVALOJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1CN(CCO)C(=O)OC(C)(C)C)OCC2=CC=CC=C2)C

Origin of Product

United States

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